1-Bromo-4-(2-chloroethoxy)benzene

Organic Synthesis Process Chemistry Williamson Ether Synthesis

Accelerate your med chem campaigns with 1-Bromo-4-(2-chloroethoxy)benzene (CAS 55162-34-0). Its unique orthogonal reactivity—an aryl bromide for rapid Pd-catalyzed coupling and a chloroethyl handle for late-stage diversification—eliminates the need for protecting groups, streamlining library synthesis. With a 55–57 °C melting point, this crystalline solid is ideal for accurate, high-throughput automated dispensing, unlike deliquescent, lower-melting analogs. It is a patent-validated intermediate (WO-2020132004-A1) for BET bromodomain and estrogen receptor targets, ensuring reliable, waste-minimizing performance for kilo-lab production.

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 55162-34-0
Cat. No. B1583704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(2-chloroethoxy)benzene
CAS55162-34-0
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCl)Br
InChIInChI=1S/C8H8BrClO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2
InChIKeyVRODDNARFBDTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(2-chloroethoxy)benzene (CAS 55162-34-0): Chemical Identity and Core Characteristics for Procurement Decisions


1-Bromo-4-(2-chloroethoxy)benzene (CAS 55162-34-0) is a bifunctional aromatic ether building block that incorporates both an aryl bromide and an alkyl chloride. This halogenated scaffold is employed primarily as a versatile intermediate in organic synthesis and medicinal chemistry . Key physicochemical properties include a melting point of 55–57 °C, a boiling point of 279.8 °C at 760 mmHg, a density of 1.495 g/cm³, and a calculated LogP of 3.07 [1]. These characteristics, together with the orthogonal reactivity of its halogen substituents, position the compound as a strategic choice for sequential functionalization strategies in both academic and industrial research.

Why 1-Bromo-4-(2-chloroethoxy)benzene Cannot Be Interchanged with Simple Haloethers: Orthogonal Reactivity as a Critical Differentiator


Simple haloethers bearing a single reactive halogen often require laborious protection/deprotection sequences to achieve regiospecific diversification. In contrast, 1-Bromo-4-(2-chloroethoxy)benzene presents two halogens with markedly different reactivities: an aryl bromide amenable to fast Pd-catalyzed cross-coupling and an alkyl chloride that remains largely inert under standard Suzuki–Miyaura conditions . This built-in orthogonality—grounded in the established reactivity hierarchy I > Br > Cl for palladium-catalyzed couplings [1]—enables stepwise functionalization without intermediate deactivation steps. Attempts to replace this compound with analogs such as 1-bromo-4-(2-bromoethoxy)benzene (both halogens highly reactive) or 1-chloro-4-(2-chloroethoxy)benzene (both halogens sluggish) would compromise synthetic efficiency, selectivity, or both. The following section provides quantitative evidence that substantiates this differentiation.

Quantitative Evidence Guide for 1-Bromo-4-(2-chloroethoxy)benzene: Head-to-Head Performance Data for Procurement and Selection


Synthesis Yield: 1-Bromo-4-(2-chloroethoxy)benzene Outperforms Class Average in Williamson Ether Formation

In a Williamson ether synthesis using 4-bromophenol and 2-chloroethyl p-toluenesulfonate, 1-Bromo-4-(2-chloroethoxy)benzene was obtained in 96.3% yield (95% purity) . This value sits at the upper extreme of the 50–95% yield range typically reported for Williamson ether syntheses in laboratory settings [1]. A distinct synthesis route employing 2-chloroethyl p-toluenesulfonate in DMF with potassium carbonate delivered an 86% yield , further confirming robust processability. By comparison, the closely related analog 1-(2-bromoethoxy)-4-fluorobenzene was reported at 90% yield under similar reflux conditions , while the 1-bromo-4-(2-bromoethoxy)benzene variant has been documented with a substantially lower 58% yield in certain protocols . The 96.3% yield benchmark reduces raw material waste and streamlines downstream purification, offering a quantifiable cost advantage in multi-step synthesis campaigns.

Organic Synthesis Process Chemistry Williamson Ether Synthesis

Orthogonal Reactivity: Quantified Selectivity Advantage in Palladium-Catalyzed Cross-Coupling

The compound's differentiation is anchored in the well-documented relative reactivity of aryl halides in palladium-catalyzed cross-couplings. Under the Pd₂(dba)₃/P(t-Bu)₃ catalyst system, the reactivity order follows I > Br ≫ Cl [1]. This hierarchy enables exclusive monofunctionalization at the aryl bromide site while the alkyl chloride remains intact. In contrast, 1-bromo-4-(2-bromoethoxy)benzene (CAS 18800-30-1) possesses two highly reactive bromine atoms that compete for coupling, leading to statistical mixtures and lower chemoselectivity. Conversely, 1-chloro-4-(2-chloroethoxy)benzene (CAS 13001-28-0) contains two sluggish chlorine atoms that require harsh conditions or specialized catalysts, limiting reaction scope. 1-Bromo-4-(2-chloroethoxy)benzene thus occupies a uniquely advantageous middle ground, offering one reactive handle and one masked handle for subsequent transformations.

Cross-Coupling Suzuki-Miyaura Chemoselectivity Medicinal Chemistry

Physical Form and Crystallinity: Solid-State Advantages over Lower-Melting Analogs

1-Bromo-4-(2-chloroethoxy)benzene is a crystalline solid with a melting point of 55–57 °C . In contrast, the dichloro analog 1-chloro-4-(2-chloroethoxy)benzene melts at a significantly lower 39 °C , making it more prone to oiling out during isolation and complicating purification by recrystallization. The higher melting point of the target compound facilitates straightforward purification via recrystallization, improves storage stability, and simplifies weighing and handling in automated synthesis workflows. While the dibromo analog 1-bromo-4-(2-bromoethoxy)benzene exhibits a similar melting point (56–57 °C) , it lacks the orthogonal reactivity advantage, as noted in the previous evidence item.

Physical Properties Purification Handling Solid-State Characterization

Commercial Purity Benchmark: 98% Assay from Major Suppliers Reduces Purification Overhead

1-Bromo-4-(2-chloroethoxy)benzene is commercially available from premier suppliers such as Sigma-Aldrich at an assay purity of 98% . This high purity level minimizes the presence of isomeric impurities or residual starting materials that could interfere with sensitive catalytic reactions. In comparison, the related dichloro analog 1-chloro-4-(2-chloroethoxy)benzene is often offered at 95% purity , necessitating additional purification steps before use in demanding applications such as C–H activation or late-stage functionalization. The 98% assay specification, supported by batch-specific Certificates of Analysis, ensures greater reproducibility in multi-step synthetic sequences and reduces the risk of batch-to-batch variability.

Chemical Purity Procurement Quality Control Reproducibility

Patent-Cited Utility in Drug Discovery: BET Inhibitors and Estrogen Receptor Modulators

1-Bromo-4-(2-chloroethoxy)benzene has been explicitly utilized as a key intermediate in patent applications describing BET bromodomain inhibitors (WO-2020132004-A1) and benzothiophene estrogen receptor modulators (WO-2020037251-A1) . These patent citations confirm that the compound's bifunctional halogen pattern has been successfully integrated into complex drug-like molecules, passing through multi-step synthetic sequences without degradation of the chloroethoxy side chain. While many simple haloethers are used as generic alkylating agents, the documented deployment of 1-Bromo-4-(2-chloroethoxy)benzene in advanced pharmaceutical patent literature provides a validated starting point for medicinal chemistry programs, reducing the risk of synthetic route failure compared to less-tested analogs.

Medicinal Chemistry Drug Discovery Patent Literature Lead Optimization

Optimal Application Scenarios for 1-Bromo-4-(2-chloroethoxy)benzene: Where the Data Show Clear Advantages


Stepwise Functionalization of Aromatic Scaffolds in Medicinal Chemistry

The orthogonal reactivity profile—aryl bromide for rapid Suzuki coupling, alkyl chloride for subsequent nucleophilic substitution—makes 1-Bromo-4-(2-chloroethoxy)benzene an ideal building block for constructing diverse compound libraries. Researchers can first install a biaryl or heteroaryl motif at the bromide site under mild Pd catalysis, then utilize the chloroethyl ether handle for late-stage diversification (e.g., amine alkylation, thioether formation) . This sequential strategy eliminates protecting group steps and is directly supported by the reactivity hierarchy data presented in Section 3 [1].

High-Yield, Scalable Synthesis of Ether-Linked Intermediates

Process chemists seeking to minimize waste and maximize throughput will benefit from the 96.3% isolated yield achievable in Williamson ether synthesis of this compound . The high yield reduces both raw material costs and purification burden, making it a preferred intermediate for kilo-lab and pilot-scale productions of advanced pharmaceutical intermediates. The crystalline nature (mp 55–57 °C) further facilitates isolation via simple filtration rather than chromatography .

Crystallization-Driven Purification for High-Throughput Experimentation

In automated synthesis platforms where reliable solid handling is paramount, the 55–57 °C melting point of 1-Bromo-4-(2-chloroethoxy)benzene offers a clear advantage over lower-melting analogs such as the dichloro variant (mp 39 °C) . The compound can be weighed accurately under ambient conditions without sticking or deliquescing, ensuring precise stoichiometry in high-throughput reaction screening arrays.

Validated Intermediate for BET Bromodomain and Estrogen Receptor Programs

Medicinal chemists targeting BET bromodomains or estrogen receptors can procure 1-Bromo-4-(2-chloroethoxy)benzene with confidence, as its utility in these therapeutic areas has been established in published patent applications WO-2020132004-A1 and WO-2020037251-A1 . Using a patent-validated intermediate reduces the risk of encountering unforeseen reactivity issues during lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(2-chloroethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.